2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide
Description
This compound features a pyridinone core substituted at the 5-position with a methoxy group and at the 2-position with a ((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl moiety.
Properties
IUPAC Name |
2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-26-14-23-25-22(26)31-13-16-10-19(28)20(30-2)11-27(16)12-21(29)24-18-9-5-7-15-6-3-4-8-17(15)18/h3-11,14H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDDGBWKJJBCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide (CAS Number: 920174-13-6) is a complex organic molecule featuring a triazole ring, a pyridine derivative, and a naphthalene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure includes several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 920174-13-6 |
Biological Activity Overview
Research indicates that compounds containing triazole and pyridine structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been explored in various studies.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In one study, derivatives of triazole were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, revealing significant cytotoxicity with IC50 values indicating effective concentrations for inhibition .
Antimicrobial Properties
The presence of the triazole moiety is known to enhance antimicrobial activity. Compounds that incorporate both triazole and thiazole rings have demonstrated considerable effectiveness against bacterial strains and fungi. The specific compound may exhibit similar properties due to its structural similarities with other bioactive compounds .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in determining its biological activity. The following factors are critical in the SAR analysis:
- Triazole Ring : Known for its ability to interact with various biological targets.
- Pyridine Derivative : Often associated with increased lipophilicity and improved cell membrane penetration.
- Naphthalene Moiety : May contribute to enhanced hydrophobic interactions with target proteins.
Case Studies
Several case studies have focused on similar compounds with related structures:
- Anticonvulsant Activity : A study on thiazole-linked compounds showed significant anticonvulsant properties in animal models, suggesting that modifications in similar frameworks could lead to enhanced therapeutic effects .
- Cytotoxicity Against Cancer Cells : Research on pyridine derivatives indicated that modifications can lead to increased potency against cancer cell lines such as A549 and MCF7, with some compounds achieving IC50 values lower than those of established chemotherapeutics like doxorubicin .
Scientific Research Applications
Research indicates that compounds containing triazole and pyridine structures often exhibit significant biological activities, including:
- Antimicrobial Activity : The triazole moiety enhances the compound's ability to combat bacterial and fungal infections.
- Anticancer Activity : The compound has shown promising results against various cancer cell lines, indicating potential for further development in cancer therapeutics.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. For instance, derivatives of triazole have been tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, revealing significant cytotoxicity with effective concentrations for inhibition (IC50 values).
Antimicrobial Properties
The presence of the triazole ring is known to enhance antimicrobial activity. Compounds with structural similarities have demonstrated effectiveness against various bacterial strains and fungi.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in determining its biological activity. Key factors in the SAR analysis include:
- Triazole Ring : Interacts with various biological targets.
- Pyridine Derivative : Associated with increased lipophilicity and improved cell membrane penetration.
- Naphthalene Moiety : May enhance hydrophobic interactions with target proteins.
Case Studies
Several case studies focus on similar compounds with related structures:
- Anticonvulsant Activity : A study on thiazole-linked compounds showed significant anticonvulsant properties in animal models, suggesting that modifications in similar frameworks could lead to enhanced therapeutic effects.
- Cytotoxicity Against Cancer Cells : Research on pyridine derivatives indicated that modifications can lead to increased potency against cancer cell lines such as A549 and MCF7, achieving IC50 values lower than established chemotherapeutics like doxorubicin.
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-CH2-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is pivotal for modifying electron density and bioavailability.
| Reaction Conditions | Products | Catalysts/Oxidants |
|---|---|---|
| H2O2 (30%), RT, 6 hrs | Sulfoxide derivative | Acetic acid |
| mCPBA (2 eq), DCM, 0°C | Sulfone derivative | Meta-chloroperbenzoic acid |
This modification alters the compound’s pharmacokinetics, as sulfones exhibit enhanced metabolic stability compared to thioethers .
Nucleophilic Substitution at Triazole
The 1,2,4-triazole ring participates in nucleophilic substitution reactions at the sulfur-linked methyl group. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 yields N-alkylated triazole derivatives .
-
Arylation : Coupling with aryl boronic acids via Suzuki-Miyaura conditions introduces aryl groups at the triazole’s 3-position .
Pyridinone Ring Reactivity
The 4-oxopyridin-1(4H)-yl ring undergoes:
-
Electrophilic Aromatic Substitution : Methoxy groups direct electrophiles (e.g., nitration, halogenation) to the para position.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyridinone to a piperidinone, altering ring aromaticity .
Acetamide Hydrolysis
The N-(naphthalen-1-yl)acetamide group is susceptible to hydrolysis:
-
Acidic Conditions : HCl (6M) reflux yields naphthylamine and acetic acid.
-
Basic Conditions : NaOH (10%) produces sodium acetate and 1-naphthylamine .
Kinetics : Hydrolysis rates depend on steric hindrance from the naphthyl group, slowing reactivity compared to simpler acetamides.
Metal Coordination
The triazole’s nitrogen atoms and pyridinone’s carbonyl oxygen act as ligands for transition metals (e.g., Cu(II), Zn(II)):
| Metal Salt | Complex Structure | Application |
|---|---|---|
| CuCl2 | Octahedral coordination complex | Antimicrobial activity |
| Zn(OAc)2 | Tetrahedral complex | Enzyme inhibition |
Coordination modulates electronic properties and enhances biological activity .
Biological Interactions (Enzyme Inhibition)
While not a traditional "chemical reaction," the compound interacts with biological targets:
-
Kinase Inhibition : The triazole-thioether motif binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation.
-
CYP450 Interactions : Oxidative metabolism by CYP3A4 generates hydroxylated metabolites, affecting drug-drug interactions .
Key Structural Insights from Analogous Compounds :
-
Triazole-Thioether Stability : Resists hydrolysis at physiological pH but oxidizes in hepatic microsomes.
-
Naphthyl Group Effects : Enhances π-π stacking with aromatic residues in target proteins.
-
Methoxy Group Role : Directs electrophilic reactions and improves solubility via hydrogen bonding.
This reactivity profile supports its utility in drug discovery, particularly in optimizing kinase inhibitors and antimicrobial agents.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The naphthalen-1-yl group in the target compound increases lipophilicity compared to phenyl or chlorophenyl analogues (e.g., ’s 6m: ClogP ~3.5 vs. target compound’s estimated ClogP >4) .
- Stability : The 4-methyl-4H-1,2,4-triazole moiety may enhance metabolic stability compared to 1H-1,2,3-triazoles () due to reduced tautomerization .
- Spectroscopic Data :
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Quantity/Concentration | Solvent System | Yield (%) |
|---|---|---|---|
| Cu(OAc)₂ | 10 mol% | t-BuOH:H₂O (3:1) | 70–85 |
| Azide precursor | 0.5 mmol | Ethyl acetate | – |
Basic: Which spectroscopic techniques are critical for confirming the structure?
Answer:
A multi-technique approach is essential:
- IR Spectroscopy : Identify functional groups (e.g., –NH: ~3290 cm⁻¹, C=O: ~1675 cm⁻¹, C–O: ~1250 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, triazole protons appear at δ 8.36–8.40 ppm in DMSO-d₆ .
- HRMS : Validate molecular weight (e.g., [M + H]+ calculated: 404.1359, observed: 404.1348) .
Advanced: How can computational methods predict biological activity?
Answer:
Molecular docking and PASS (Prediction of Activity Spectra for Substances) software are used to predict interactions with target proteins (e.g., enzymes, receptors). Steps include:
Ligand preparation : Optimize the compound’s 3D structure using tools like AutoDock.
Target selection : Prioritize proteins with known relevance (e.g., kinases, GPCRs).
Docking analysis : Evaluate binding affinities (ΔG values) and key residue interactions.
Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements) .
Advanced: How to address discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies (e.g., shifted NMR peaks or unexpected IR bands) may arise from:
- Tautomerism : The triazole-thione moiety can exhibit tautomeric shifts. Verify via variable-temperature NMR .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
- Impurity interference : Use preparative HPLC or column chromatography to isolate pure fractions before re-analysis .
Advanced: What strategies improve yield and purity during synthesis?
Answer:
- Optimize stoichiometry : Use a 1.5:1 molar ratio of alkyne to azide to minimize side reactions .
- TLC monitoring : Track reaction progress with hexane:ethyl acetate (8:2) solvent systems to terminate reactions at ~90% completion .
- Recrystallization : Use ethanol for high-purity crystals (≥95% by HPLC) .
Advanced: How to design experiments to assess structure-activity relationships (SAR)?
Answer:
- Scaffold variation : Synthesize analogs with modified substituents (e.g., replacing naphthalen-1-yl with phenyl or heteroaryl groups) .
- Pharmacophore mapping : Identify critical moieties (e.g., triazole-thioether, acetamide) via bioisosteric replacement.
- In vitro testing : Screen analogs against disease-relevant targets (e.g., cancer cell lines, bacterial strains) to correlate structural changes with activity .
Advanced: What are best practices for validating synthetic intermediates?
Answer:
- TLC analysis : Use silica gel plates with UV visualization to confirm intermediate formation (Rf values: 0.3–0.5 in 8:2 hexane:EtOAc) .
- LC-MS : Monitor mass-to-charge ratios (m/z) of intermediates in real-time to detect degradation .
- ¹H NMR : Compare spectra of intermediates with literature data (e.g., methyl protons at δ 2.3–2.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
